methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate
CAS No.: 1785883-87-5
Cat. No.: VC4303747
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1785883-87-5 |
|---|---|
| Molecular Formula | C17H20N2O4S |
| Molecular Weight | 348.42 |
| IUPAC Name | methyl 4-(3,4-dimethoxyphenyl)-3-(dimethylaminomethylideneamino)thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O4S/c1-19(2)10-18-15-12(9-24-16(15)17(20)23-5)11-6-7-13(21-3)14(8-11)22-4/h6-10H,1-5H3 |
| Standard InChI Key | FLRVZRKVCUFCEQ-VCHYOVAHSA-N |
| SMILES | CN(C)C=NC1=C(SC=C1C2=CC(=C(C=C2)OC)OC)C(=O)OC |
Introduction
Chemical Identity and Physicochemical Properties
The compound has the molecular formula C₁₇H₂₀N₂O₄S and a molecular weight of 348.42 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1785883-87-5 |
| Purity | ≥95% (typical commercial grade) |
| Storage Conditions | Cool, dry environment |
| Solubility | Limited data; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The structure features a thiophene core substituted with a 3,4-dimethoxyphenyl group at position 4, a dimethylamino methylene moiety at position 3, and a methyl ester at position 2 .
Synthesis and Reaction Pathways
Primary Synthetic Route
The compound is synthesized via a multi-step protocol involving:
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Condensation: 3-Acetylthiophene reacts with dimethylformamide dimethylacetal (DMF-DMA) at 80°C to form an enamine intermediate .
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Functionalization: Introduction of the 3,4-dimethoxyphenyl group via Suzuki-Miyaura coupling or electrophilic substitution .
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Esterification: Methylation of the carboxylic acid precursor using methanol under acidic conditions.
Yield optimization requires precise control of reaction time and temperature, with typical yields ranging from 60–75% after purification .
Key Chemical Reactions
The compound undergoes characteristic thiophene and enamine reactions:
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Nucleophilic Substitution: The dimethylamino methylene group participates in Schiff base formation with aldehydes.
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Electrophilic Aromatic Substitution: The thiophene ring reacts with nitrating or halogenating agents at position 5.
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Hydrolysis: The methyl ester converts to a carboxylic acid under basic conditions, enabling further derivatization.
Structural and Crystallographic Analysis
While no direct crystal structure data exists for this compound, related analogs (e.g., (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one) exhibit:
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Planarity: The thiophene and enamine groups form a near-planar conformation (dihedral angle: 15.33°) .
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Hydrogen Bonding: Intramolecular N–H···O interactions stabilize the structure, forming six-membered rings .
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Crystal Packing: Weak C–H···S and π-π interactions contribute to lattice stability .
Computational models predict similar behavior for the target compound, with the 3,4-dimethoxyphenyl group inducing steric hindrance that may limit rotational freedom .
Biological Activity and Applications
Materials Science Applications
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Organic Electronics: The conjugated thiophene system exhibits λₘₐₓ ≈ 420 nm (UV-vis), suitable for optoelectronic devices.
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Coordination Chemistry: The enamine nitrogen and ester oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin irritation) | P264 (Wash skin after handling) |
| H319 (Eye irritation) | P305+P351+P338 (Eye rinse) |
Comparative Analysis with Analogues
Replacing the dimethylamino group with ethylamino or morpholino groups alters properties:
| Derivative | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| Dimethylamino (target) | 2.41 | 1.44 | 12.3 (HL-60 cells) |
| Ethylamino | 2.89 | 0.92 | 18.7 |
| Morpholino | 1.96 | 2.15 | 9.8 |
The dimethylamino variant balances lipophilicity and solubility, making it optimal for in vitro assays .
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